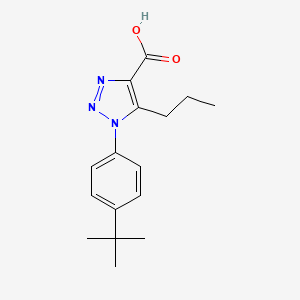

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, also known as Oxadiazole-2-chloroethyl-5-dichlorophenyl, is a heterocyclic compound that is widely used in the fields of medicinal chemistry, organic synthesis, and chemical biology. It is a versatile building block for the synthesis of a variety of compounds, including drugs, polymers, and other materials. Oxadiazole-2-chloroethyl-5-dichlorophenyl has been used in numerous scientific studies due to its unique properties, including its ability to act as an inhibitor of enzymes, a catalyst for chemical reactions, and a ligand for binding to proteins.

Aplicaciones Científicas De Investigación

Green Synthesis Approaches

- Eco-Friendly Synthesis Methods : The compound is associated with green synthetic methods, featuring high yields, simplicity, water-based mediums, energy efficiency, and no catalysts (Zhu et al., 2015).

Biomedical Applications

- Antifungal Properties : Certain derivatives of 1,3,4-oxadiazoles, similar to 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, have been found to exhibit antifungal properties (Goswami et al., 1984).

- Antimalarial Activities : Research has shown that certain 1,3,4-oxadiazole compounds possess antimalarial activities, suggesting potential applications in this field (Hutt et al., 1970).

Chemical Properties and Synthesis

- Molecular Structure and Properties : Studies have explored the molecular diagrams and electronic properties of 1,3,4-oxadiazoles derivatives, providing insights into their chemical behavior (Lutskii et al., 1970).

- Microwave Irradiation Synthesis : The compound can be synthesized under microwave irradiation, offering a high yield and rapid reaction rate (Zheng, 2004).

- One-Pot Synthesis Methods : One-pot synthesis methods for 1,3,4-oxadiazoles have been developed, highlighting their significance in various biological activities and material science applications (Chiriac et al., 2012).

Thermal Properties and Kinetics

- Thermal Studies and Antibacterial Properties : Thermal stability and antibacterial activity of certain 1,3,4-oxadiazoles have been investigated, revealing their potential in medical applications (Arora et al., 2012).

Biological Activity and Molecular Interactions

- Acetyl- and Butyrylcholinesterase Inhibition : Some 1,3,4-oxadiazole derivatives demonstrate inhibitory effects on acetyl- and butyrylcholinesterase, which are relevant for treating dementias and myasthenia gravis (Pflégr et al., 2022).

Quantitative Structure-Activity Relationships

- Insect Growth Regulatory Activity : Quantitative structure-activity relationships have been established for certain 1,3,4-oxadiazoles, particularly in the context of insecticidal activities (Shi et al., 2001).

Propiedades

IUPAC Name |

2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBLICFRYNMLEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)

![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)

![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)

![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)

![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)

![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)